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Compound of Interest

Compound Name: N-(3-nitrobenzyl)cyclohexanamine
CAS No.: 59507-50-5
Cat. No.: B187430
Get Quote
. J

Definitive Identification, Synthetic Protocols, and Application Profiles

Executive Summary

N-(3-nitrobenzyl)cyclohexanamine is a pivotal secondary amine intermediate used primarily
in the synthesis of nitrogen-containing heterocycles (benzimidazoles, quinoxalines) and
ferroptosis inhibitors. Its structural utility lies in the orthogonality of its functional groups: the
secondary amine serves as a nucleophilic handle for acylation or alkylation, while the nitro
group acts as a "masked" aniline, ready for reduction and subsequent cyclization.

This guide provides the definitive registry data, a self-validating synthesis protocol avoiding
common over-alkylation pitfalls, and a mechanistic breakdown of its utility in drug discovery.

Chemical Identity & Registry

Precise identification is critical as positional isomers (2-nitro and 4-nitro) possess distinct
reactivity profiles.
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Parameter Data

Chemical Name N-(3-nitrobenzyl)cyclohexanamine

IUPAC Name N-[(3-nitrophenyl)methyl]cyclohexanamine
CAS Number (HBr Salt) 1609396-61-3 (Commercially dominant form)

Not widely indexed; typically generated in situ or
CAS Number (Free Base) ) )
isolated as an oil.

Molecular Formula Ci13H18N202
Molecular Weight 234.30 g/mol
SMILES [O-]clcecec(CNC2CCCCC2)cl
DLZXLCHQWOZGSE-UHFFFAOYSA-N
InChl Key
(Analogous base structure)
Viscous yellow oil (Free base) / Off-white solid
Appearance

(HBr salt)

Critical Note on CAS: The free base is frequently synthesized and used immediately without
registration. For procurement, search for the Hydrobromide salt (CAS 1609396-61-3) or

synthesize de novo using the protocol below.

Synthetic Pathway: Selective Reductive Amination

Direct alkylation of cyclohexylamine with 3-nitrobenzyl halides often leads to over-alkylation
(tertiary amine formation). The industry-standard approach is Reductive Amination using
Sodium Triacetoxyborohydride (STAB), which ensures mono-alkylation selectivity and tolerates
the nitro group.

Reaction Mechanism
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The reaction proceeds via the formation of an iminium ion intermediate, followed by irreversible
hydride transfer.

ride Transfer
3-Nitrobenzaldehyde ucleophilic Attacl Hemiaminal - H20 Imine (Schiff Base) + H* (Acid Catalysis) Protonated Iminium lon al C)3, ;
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Click to download full resolution via product page

Figure 1: Mechanistic flow of the reductive amination. The choice of reducing agent is critical to
prevent reduction of the nitro group.

Validated Experimental Protocol

Objective: Synthesis of N-(3-nitrobenzyl)cyclohexanamine (Free Base). Scale: 10 mmol

Reagents:

3-Nitrobenzaldehyde (1.51 g, 10 mmol)

Cyclohexylamine (1.19 g, 12 mmol, 1.2 eq)

Sodium Triacetoxyborohydride (STAB) (3.18 g, 15 mmol, 1.5 eq)

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (30 mL)

Acetic Acid (glacial, catalytic, 1-2 drops)
Step-by-Step Methodology:

e Imine Formation: In a dry round-bottom flask, dissolve 3-nitrobenzaldehyde in DCM (30 mL).
Add cyclohexylamine and catalytic acetic acid. Stir at room temperature for 30—60 minutes
under nitrogen. Checkpoint: Formation of the imine is often indicated by a slight color change
or cloudiness.

e Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 10 minutes. Note: STAB is
preferred over NaBH4 because it is less basic and less likely to reduce the nitro group or the
aldehyde directly.
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e Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor via
TLC (Silica, 30% EtOAc/Hexanes). The aldehyde spot (Rf ~0.6) should disappear; the amine

product will be a polar spot (Rf ~0.2-0.3).

e Quench: Quench carefully with saturated aqueous NaHCOs (20 mL). Stir for 15 minutes until

gas evolution ceases.

o Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

 Purification: Dry combined organics over Na2SOa, filter, and concentrate. Purify via flash

column chromatography (Gradient: 0-5% MeOH in DCM).

* Yield Expectation: 85-95% as a pale yellow oil.

Analytical Characterization (Expected Data)

To validate the synthesis, compare spectral data against these standard parameters.

Technique Diagnostic Signal Structural Assignment
Aromatic protons ortho to Nitro
1H NMR (400 MHz, CDCls) 5 8.20 (s, 1H), 8.08 (d, 1H) _
group (deshielded).
0 3.90 (s, 2H) Benzylic -CH2-N protons.
Methine proton on cyclohexyl
0 2.45 (m, 1H) _
ring (-N-CH<).
0 1.00 — 1.90 (m, 10H) Cyclohexyl methylene protons.
IR Spectroscopy 1530 cm~1, 1350 cm™? N-O stretch (Nitro group).

C

Mass Spectrometry m/z = 235.1 [M+H]*

Protonated molecular ion.

Applications in Drug Development

This compound is rarely the final API; it is a high-value scaffold.
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Ferroptosis Inhibition Pathway

Recent research utilizes this scaffold to synthesize oxazole-based ferroptosis inhibitors. The
cyclohexyl group improves metabolic stability compared to linear alkyl chains, while the nitro
group allows for late-stage diversification.

Benzimidazole Synthesis Workflow

The "Nitro-Reduction-Cyclization" strategy is a standard workflow where this amine is used to
create benzimidazoles.

N-(3-nitrobenzyl)cyclohexanamine
(Starting Scaffold)
Diversity Point 1

Acylation / Alkylation
(Functionalization at NH)

ctivation
Nitro Reduction
(H2/Pd-C or Fe/NHaCl)
Unmasking

Intermediate: Aniline Derivative

Ring Closure

Cyclization
(with Aldehydes/Acids)

Final API

(Bioactive Core)

Crarget: Benzimidazole / Quinoxalinej
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Figure 2: The strategic utility of the scaffold in heterocyclic synthesis.

Safety & Handling

e Nitro Compounds: While 3-nitrobenzyl derivatives are generally stable, they should be
treated as potential energetic materials if heated under confinement. Avoid strong bases
which can cause exothermic decomposition.

o Amine Toxicity: Cyclohexylamines are corrosive and skin irritants. Wear nitrile gloves and
work in a fume hood.

o Storage: Store the free base under inert gas (Argon/Nitrogen) at 4°C to prevent oxidation (N-
oxide formation). The HBr salt is stable at room temperature.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o To cite this document: BenchChem. [Technical Monograph: N-(3-
nitrobenzyl)cyclohexanamine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b187430/docs#technical-monograph-n-3-nitrobenzyl-
cyclohexanamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 717 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/792696
https://pubchem.ncbi.nlm.nih.gov/compound/792696
https://www.benchchem.com/product/b187430/docs#technical-monograph-n-3-nitrobenzyl-cyclohexanamine
https://www.benchchem.com/product/b187430/docs#technical-monograph-n-3-nitrobenzyl-cyclohexanamine
https://www.benchchem.com/product/b187430/docs#technical-monograph-n-3-nitrobenzyl-cyclohexanamine
https://www.benchchem.com/product/b187430/docs#technical-monograph-n-3-nitrobenzyl-cyclohexanamine
https://www.benchchem.com/product/b187430?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b187430?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

